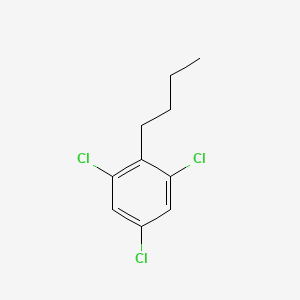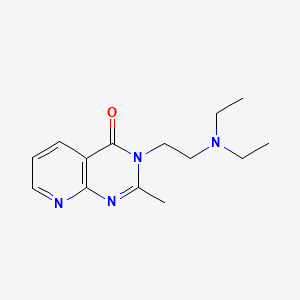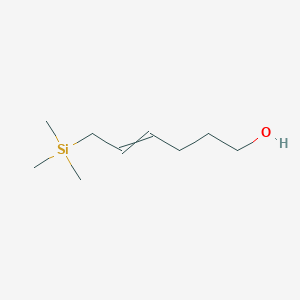![molecular formula C8H14O2 B14341240 4-Methylhexahydro-4H-furo[2,3-b]pyran CAS No. 92944-65-5](/img/structure/B14341240.png)
4-Methylhexahydro-4H-furo[2,3-b]pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylhexahydro-4H-furo[2,3-b]pyran is a heterocyclic organic compound with the molecular formula C8H14O2 It features a fused ring system consisting of a furan ring and a pyran ring, with a methyl group attached to the pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhexahydro-4H-furo[2,3-b]pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 4-hydroxy-6-methyl-2-pyrone with suitable reagents can lead to the formation of the desired compound . Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylhexahydro-4H-furo[2,3-b]pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Applications De Recherche Scientifique
4-Methylhexahydro-4H-furo[2,3-b]pyran has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methylhexahydro-4H-furo[2,3-b]pyran involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to understanding its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylhexahydro-4H-furo[2,3-b]pyran: Similar in structure but with a different position of the methyl group.
4H-Furo[2,3-b]pyran, hexahydro-4-methyl-: Another closely related compound with slight variations in the ring system.
Uniqueness
4-Methylhexahydro-4H-furo[2,3-b]pyran stands out due to its specific ring fusion and methyl substitution, which confer unique chemical and physical properties.
Propriétés
Numéro CAS |
92944-65-5 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
4-methyl-3,3a,4,5,6,7a-hexahydro-2H-furo[2,3-b]pyran |
InChI |
InChI=1S/C8H14O2/c1-6-2-4-9-8-7(6)3-5-10-8/h6-8H,2-5H2,1H3 |
Clé InChI |
ZZENEVYTVMVCDH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCOC2C1CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)

![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)

![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)

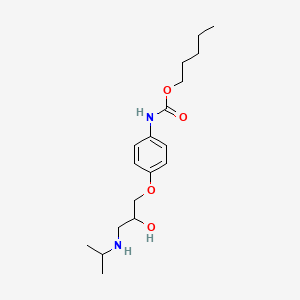
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
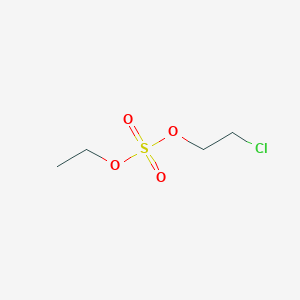
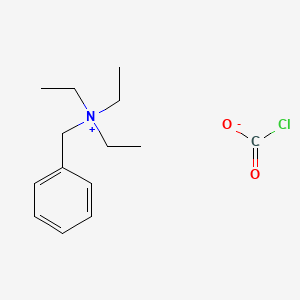
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
